molecular formula C12H15BrO3 B13517241 Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Cat. No.: B13517241
M. Wt: 287.15 g/mol
InChI Key: JYZZFOSNOTXCKV-UHFFFAOYSA-N
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Description

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a propanoate ester core with a 2-methyl substitution and a phenoxy ether linkage, a structural motif present in various bioactive molecules. Its key reactive site is the bromomethyl group on the phenyl ring, which makes it a versatile alkylating agent suitable for further functionalization, such as in the synthesis of more complex target structures. Based on the pharmacological context of structurally related compounds, this ester may serve as a key synthetic intermediate in the development of modulators for nuclear receptors like PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) . Research into such modulators is relevant for investigating new therapeutic agents for metabolic diseases, including type 2 diabetes, insulin resistance, and hyperglycemia . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may possess hazards such as causing skin or eye irritation (H315-H319) or specific target organ toxicity upon repeated exposure (H335) .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C12H15BrO3/c1-12(2,11(14)15-3)16-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3

InChI Key

JYZZFOSNOTXCKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=CC(=C1)CBr

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate generally involves two main steps:

  • Preparation of the methyl 2-methylpropanoate phenoxy intermediate.
  • Bromination of the methyl group at the 3-position on the phenyl ring to introduce the bromomethyl substituent.

Preparation of Methyl 2-(3-methoxyphenyl)-2-methylpropanoate Intermediate

This intermediate is a crucial precursor in the synthesis pathway. It is typically prepared via alkylation and esterification reactions starting from 3-methoxyphenylacetic acid or its derivatives.

Typical procedure:

  • 3-Methoxyphenylacetic acid is dissolved in methanol and treated with sulfuric acid, followed by reflux overnight to yield the methyl ester (methyl 2-(3-methoxyphenyl)-2-methylpropanoate) with quantitative yield (approx. 100%).
  • The methyl ester is then subjected to alkylation using sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature) with methyl iodide (MeI) to introduce the 2-methyl substituent.
  • The reaction mixture is quenched with ammonium chloride, extracted, and purified by silica gel chromatography to afford the intermediate in 60% yield.
Step Reagents/Conditions Yield Notes
Esterification 3-Methoxyphenylacetic acid, MeOH, H2SO4, reflux overnight ~100% Quantitative yield, light yellow oil
Alkylation NaH (60% dispersion), THF, MeI, 0°C to RT, 14-16 h 60% Purified by silica gel chromatography

Demethylation to Form Phenol Intermediate

  • The methoxy group is converted to a phenol by treatment with boron tribromide (BBr3) in dry dichloromethane at -65°C for 1.5 hours.
  • The reaction is quenched with methanol, and the product is purified by silica gel chromatography to give the phenol intermediate in 36% yield.
Step Reagents/Conditions Yield Notes
Demethylation Boron tribromide, DCM, -65°C, 1.5 h 36% Silica gel chromatography purification

Bromination of the Methyl Group on the Phenyl Ring

The key transformation to introduce the bromomethyl group on the phenoxy ring involves radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions.

Method details:

  • The phenoxy methyl ester intermediate is dissolved in an inert solvent such as carbon tetrachloride (CCl4) or tetrachloromethane.
  • N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or azobisisobutyronitrile are added.
  • The mixture is heated to reflux and stirred for extended periods (up to 48 hours) with incremental additions of AIBN to maintain radical initiation.
  • The reaction is cooled, filtered, and concentrated. The crude product is often a mixture of starting material, monobrominated, and dibrominated products.
  • Purification is performed by silica gel chromatography to isolate this compound.
Step Reagents/Conditions Yield Notes
Bromination N-bromosuccinimide, AIBN, CCl4, reflux, 24-48 h ~57% Purification by silica gel chromatography; mixture of products

Alternative Bromination via Triphenylphosphine and NBS

  • Another method involves the reaction of the corresponding hydroxymethyl intermediate with N-bromosuccinimide and triphenylphosphine in dichloromethane at room temperature for 3 hours.
  • This method provides a high yield (up to 92%) of the bromomethyl derivative after purification by column chromatography.
Step Reagents/Conditions Yield Notes
Bromination NBS, triphenylphosphine, CH2Cl2, RT, 3 h 92% High yield, mild conditions

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Purification Method Notes
Esterification 3-Methoxyphenylacetic acid, MeOH, H2SO4, reflux ~100 Extraction, drying Quantitative yield
Alkylation NaH, THF, MeI, 0°C to RT, 14-16 h 60 Silica gel chromatography Introduction of 2-methyl group
Demethylation Boron tribromide, DCM, -65°C, 1.5 h 36 Silica gel chromatography Conversion of methoxy to phenol
Radical Bromination (NBS/AIBN) NBS, AIBN, CCl4, reflux, 24-48 h 57 Silica gel chromatography Radical bromination of methyl group
Bromination (NBS/Ph3P) NBS, triphenylphosphine, CH2Cl2, RT, 3 h 92 Silica gel chromatography Mild conditions, high yield

Analytical Characterization and Purity

  • The brominated product typically shows characteristic proton NMR signals for the bromomethyl group around 4.4–4.5 ppm (singlet, 2H).
  • Mass spectrometry (MS) confirms the molecular ion peak corresponding to the bromomethyl derivative (e.g., m/z 306 for related compounds).
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxylic acid groups.

Scientific Research Applications

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The phenoxy group can also engage in aromatic substitution reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoate (15c)
  • Structure : Replaces the bromomethyl group with a 3,5-dimethylphenylamide-linked ethyl chain.
  • Properties: Higher molecular weight (C₂₁H₂₅NO₄, MW 356.1862 vs. estimated ~300–350 for the target compound). Enhanced hydrogen-bonding capacity due to the amide group, increasing solubility in polar solvents . Lower electrophilicity compared to the bromomethyl derivative, reducing reactivity in substitution reactions.
Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity D, EP)
  • Structure: Features a chlorobenzoyl group instead of bromomethylphenoxy.
  • Properties: Higher lipophilicity (retention time 0.65 in HPLC vs. likely higher for brominated analogs) .
Ethyl 2-[4-(3-bromopropyl)phenoxy]-2-methylpropanoate
  • Structure : Substitutes bromomethyl with a bromopropyl chain.
  • Properties :
    • Increased alkyl chain length enhances hydrophobicity and may delay metabolic degradation.
    • Bromine’s position on a propyl chain reduces steric hindrance compared to direct aromatic substitution .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP (Estimated) Retention Time (HPLC)
Target Compound C₁₃H₁₅BrO₃ ~323.16 453.5±40.0* ~3.7 N/A
15c C₂₁H₂₅NO₄ 356.1862 N/A ~2.8 N/A
Impurity D (EP) C₁₈H₁₇ClO₄ 332.78 N/A ~4.0 0.65
Ethyl 2-(3-bromophenyl)acetate C₁₀H₁₁BrO₂ 243.10 N/A ~2.5 N/A

*Estimated based on analog in .

Key Observations :

  • The bromomethyl group increases molecular weight and lipophilicity (higher LogP) compared to non-brominated analogs.
  • Chlorobenzoyl derivatives (e.g., Impurity D) exhibit higher retention times due to enhanced hydrophobicity .

Biological Activity

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is an organic compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C12H15BrO3
  • Molecular Weight: 287.15 g/mol
  • IUPAC Name: this compound
  • CAS Number: 10989774

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to engage with various receptors and enzymes, influencing their activity. The bromomethyl group may enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Biological Activities

  • Antimicrobial Activity
    • Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, modifications in the bromomethyl group have been shown to affect the potency against Staphylococcus aureus, suggesting a structure-activity relationship (SAR) where lipophilic substitutions enhance activity .
  • Anti-inflammatory Effects
    • Compounds related to this compound have been explored for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
  • Cytotoxicity
    • Preliminary cytotoxicity assays reveal that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Study 1: Antimicrobial Efficacy

A study conducted by Wuitschik et al. assessed the antimicrobial efficacy of various brominated compounds, including this compound. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, researchers found that the compound reduced TNF-alpha production in macrophage cultures. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.

Research Findings

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth (MIC = 16 μg/mL)
Anti-inflammatoryInhibition of TNF-alpha production
CytotoxicitySelective toxicity towards cancer cell lines

Q & A

Q. How should researchers handle contradictions between experimental and computational solubility data?

  • Reassess solvent parameters (e.g., Hansen solubility parameters) and use advanced models like COSMO-RS. Experimentally, perform shake-flask studies with HPLC quantification. Discrepancies often arise from unaccounted polymorphic forms or aggregation effects .

Safety and Handling

Q. What precautions are critical when handling brominated intermediates?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Store intermediates in amber vials under nitrogen to prevent light- or moisture-induced degradation. Neutralize waste with 10% sodium thiosulfate to reduce bromine toxicity .

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